molecular formula C7H7Cl2N B2822853 N-(2,3-dichlorophenyl)-N-methylamine CAS No. 42265-79-2

N-(2,3-dichlorophenyl)-N-methylamine

Cat. No.: B2822853
CAS No.: 42265-79-2
M. Wt: 176.04
InChI Key: GWLLSHKYKAHDFV-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature of N-Substituted Anilines

The study of N-substituted anilines is deeply rooted in the history of organic chemistry. Aniline (B41778) itself, first isolated in 1826, became a cornerstone of the synthetic dye industry in the mid-19th century. researchgate.net This led to extensive exploration of its derivatives, including those with substituents on the nitrogen atom, which were found to modulate the color and properties of the dyes. Anilines are now recognized as crucial intermediates in the synthesis of pharmaceuticals, pesticides, and polymers. researchgate.net

The nomenclature of N-substituted anilines follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org For secondary and tertiary amines where different groups are attached to the nitrogen, the prefix "N-" is used to indicate that a substituent is bonded directly to the nitrogen atom. libretexts.org In the case of N-(2,3-dichlorophenyl)-N-methylamine, the "N-methyl" portion of the name explicitly states that a methyl group is attached to the nitrogen of the 2,3-dichloroaniline (B127971) base structure. The IUPAC name for aniline is benzenamine, making the systematic name for this compound N-methyl-1-(2,3-dichlorophenyl)amine. quora.com

The classification of amines as primary (1°), secondary (2°), or tertiary (3°) is determined by the number of organic substituents bonded to the nitrogen atom. libretexts.org this compound is a secondary amine because the nitrogen atom is bonded to two carbon-containing groups: the 2,3-dichlorophenyl ring and the methyl group. libretexts.org

Significance of Dichlorophenyl Moieties in Contemporary Chemical Sciences

The presence of a dichlorophenyl group in a molecule significantly influences its physical, chemical, and biological properties. Chlorine is a halogen that is frequently incorporated into pharmaceuticals and other bioactive molecules. nih.gov The inclusion of chlorine atoms can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. reachemchemicals.com

In medicinal chemistry, the dichlorophenyl moiety is a common structural feature in a wide range of therapeutic agents. For instance, molecules containing this group have been investigated for their potential as triple reuptake inhibitors for the treatment of depression. The dichlorophenyl group can contribute to the molecule's ability to bind to its target proteins.

Furthermore, dichlorophenyl-containing compounds are valuable intermediates in organic synthesis. researchgate.net The chlorine atoms can serve as handles for further chemical modifications, allowing for the construction of more complex molecular architectures. The electron-withdrawing nature of the chlorine atoms also affects the reactivity of the aromatic ring. ontosight.ai

Overview of this compound as a Subject of Academic Inquiry

This compound serves as a model compound for studying the properties and reactivity of N-substituted dichlorinated anilines. While extensive research specifically on this molecule is not widely published, its structural components are of significant interest. Academic inquiry into similar structures often revolves around their synthesis and potential applications in materials science and medicinal chemistry.

Research on related compounds, such as those containing a dichlorophenylpiperazine moiety derived from 2,3-dichloroaniline, highlights the utility of this chemical scaffold in the development of antagonists for dopamine (B1211576) receptors. researchgate.net Studies on the biotransformation of compounds containing a dichlorophenyl group have also been conducted to understand their metabolic pathways and potential toxicity. nih.gov The investigation of this compound and its analogues contributes to a broader understanding of how the interplay between the dichlorinated ring and the N-alkylamino group influences molecular behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLSHKYKAHDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2,3 Dichlorophenyl N Methylamine

Established Synthetic Routes for N-(2,3-Dichlorophenyl)-N-methylamine

Traditional synthetic approaches to N-aryl-N-methylamines, including this compound, rely on well-understood reaction mechanisms such as reductive amination, condensation reactions, and palladium-catalyzed cross-coupling.

Reductive Amination Strategies for N-Methylamine Derivatives

Reductive amination is a cornerstone method for synthesizing amines. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this strategy would start from 2,3-dichloroaniline (B127971).

The Eschweiler-Clarke reaction is a classic example of reductive amination used for the methylation of primary or secondary amines. wikipedia.orgyoutube.com In this reaction, excess formic acid and formaldehyde (B43269) are used to methylate the amine. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. wikipedia.orgyoutube.com A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.orgyoutube.com

Modern variations of reductive amination often employ milder and more selective reducing agents in place of formic acid. youtube.com Sodium triacetoxyborohydride (B8407120) (STAB) is a widely used reagent for this purpose due to its mildness and selectivity. chemicalbook.comorganic-chemistry.org It can selectively reduce iminium ions in the presence of more stable carbonyl groups, allowing for a one-pot reaction where the amine, carbonyl compound, and reducing agent are mixed. organic-chemistry.orgreddit.com This method is compatible with a wide range of functional groups. mdma.chscribd.com Other reducing agents like sodium borohydride (B1222165) and sodium cyanoborohydride can also be used, though the latter is highly toxic. mdma.chmdma.ch

Reductive Amination Method Reactants Reducing Agent Key Features
Eschweiler-Clarke Reaction2,3-Dichloroaniline, FormaldehydeFormic AcidPrevents over-methylation to quaternary salts. wikipedia.orgyoutube.com
Modern Reductive Amination2,3-Dichloroaniline, FormaldehydeSodium Triacetoxyborohydride (STAB)Mild, selective, one-pot procedure. chemicalbook.comorganic-chemistry.org
Alternative Methods2,3-Dichloroaniline, FormaldehydeSodium Borohydride, Sodium CyanoborohydrideEffective but may have drawbacks like toxicity (NaBH3CN). mdma.chmdma.ch

Condensation Reactions Involving Methylamine (B109427) Precursors

Condensation reactions, particularly N-alkylation, provide a direct route to this compound by forming a bond between the nitrogen of 2,3-dichloroaniline and a methyl group from a suitable precursor. echemi.com Common methylating agents include methyl halides like methyl iodide. masterorganicchemistry.comechemi.com However, a significant drawback of direct alkylation with reactive agents like methyl iodide is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylaniline derivative) and even quaternary ammonium salts, which can be difficult to separate from the desired secondary amine. masterorganicchemistry.comgoogle.com

An alternative approach involves the reaction of monochlorobenzene with monomethylamine in the presence of a copper chloride catalyst. google.com This method has been reported to produce N-methyl aniline (B41778) with high yields. google.com Another method involves reacting aniline with methanol (B129727) in the presence of a copper or chromium catalyst at high temperatures and pressures. google.com

Condensation Method Reactants Catalyst/Reagent Potential Issues
Direct N-Alkylation2,3-Dichloroaniline, Methyl IodideNoneOver-alkylation leading to byproducts. masterorganicchemistry.comgoogle.com
Copper-Catalyzed AminationMonochlorobenzene, MonomethylamineCopper ChlorideRequires specific catalytic conditions. google.com
High-Temperature AminationAniline, MethanolCopper or Chromium CatalystRequires high temperature and pressure. google.com

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Approaches for N-Arylamines

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly for the synthesis of N-arylamines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine. organic-chemistry.org For the synthesis of this compound, this would involve coupling 1,2,3-trichlorobenzene (B84244) with methylamine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst. researchgate.netwiley.com The development of various generations of these ligands has significantly expanded the scope and efficiency of the reaction. wikipedia.org Early systems used ligands like P(o-Tol)3, while later generations employed bidentate phosphine ligands such as BINAP and dppf, and sterically hindered biaryl phosphine ligands like CataCXium P and DalPhos ligands. wikipedia.orgwiley.comnih.gov These advanced ligand systems allow the reaction to proceed under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. wiley.comnih.gov The reaction is tolerant of many functional groups and has found wide application in the synthesis of pharmaceuticals and complex molecules. researchgate.netnih.gov

Ligand Generation Example Ligands Aryl Halide Substrate Key Improvements
First GenerationP(o-Tol)3Aryl Iodides, BromidesInitial development of the reaction. wiley.com
Second GenerationBINAP, dppfAryl Iodides, TriflatesImproved rates and yields, extension to primary amines. wikipedia.org
Advanced MonodentateCataCXium P, DalPhos, BiarylphosphinesAryl ChloridesMilder conditions, broader substrate scope. wiley.comnih.gov

Advanced Synthetic Approaches and Chemo-Selectivity in this compound Analogs

Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and sustainable methods for the synthesis of complex amines and their analogs.

Stereoselective Synthesis of this compound Analogs

While this compound itself is not chiral, the synthesis of chiral analogs is of significant interest, particularly in pharmaceutical chemistry. mdma.ch Enantiomerically pure amines are crucial building blocks for many bioactive molecules. mdma.ch

The stereoselective synthesis of chiral N-arylamines can be achieved through several strategies. One approach is the asymmetric hydrogenation of imines, which has seen significant progress over the last decade. acs.org This method often employs transition metal catalysts, such as iridium complexes, with chiral ligands to achieve high enantioselectivity. acs.org

Another powerful technique is the use of chiral auxiliaries. For instance, chiral N-tert-butanesulfinimines can be used to direct the stereoselective addition of organometallic reagents to the C=N bond, leading to the formation of chiral amines with high diastereoselectivity. researchgate.net

Chemo-enzymatic methods are also gaining prominence. These approaches combine the selectivity of biocatalysts with the versatility of chemical catalysis. nih.gov For example, a chiral amine can be produced using a biocatalyst, and then in the same pot, a palladium-catalyzed N-arylation can be performed to yield the final chiral N-arylamine. nih.gov

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing this compound and its analogs, these principles can be applied in several ways.

One key aspect is the use of greener solvents. Traditional palladium-catalyzed aminations often use solvents like dioxane or THF, which are hazardous. nih.gov Recent research has focused on developing methods that use more environmentally benign solvents like 2-MeTHF, or even water, in micellar catalysis systems. nih.govacs.org Solvent-free conditions are also being explored. tandfonline.com

Catalysis is a fundamental principle of green chemistry, favoring catalytic reagents over stoichiometric ones. yale.edu The development of highly efficient catalysts for amination reactions, such as those used in the Buchwald-Hartwig reaction, allows for lower catalyst loadings, reducing waste and cost. nih.gov

Flow chemistry, or continuous processing, offers several advantages for sustainable synthesis. polimi.itthieme-connect.de It allows for better control over reaction parameters, improved safety, and easier scale-up. polimi.it Flow systems can also be integrated with immobilized catalysts and reagents, facilitating purification and catalyst recycling. thieme-connect.demit.edu This technology has been successfully applied to various reactions, including Buchwald-Hartwig aminations. amazonaws.com

Green Chemistry Principle Application in N-Arylamine Synthesis Examples
Safer Solvents Replacing hazardous solvents with greener alternatives.Use of 2-MeTHF, water (micellar catalysis), or solvent-free conditions. nih.govacs.orgtandfonline.com
Catalysis Using highly active catalysts to minimize waste.Low loadings of palladium catalysts in Buchwald-Hartwig amination. nih.gov
Energy Efficiency Conducting reactions at ambient temperature and pressure.Development of catalysts that operate under milder conditions. acs.org
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Reductive amination and 'hydrogen borrowing' strategies. acs.orgrsc.org
Process Intensification Using technologies like flow chemistry for better control and efficiency.Continuous flow synthesis of N-arylamines. polimi.itamazonaws.com

Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is characterized by reactions at the amine nitrogen, transformations involving the aromatic ring, and modifications of the chloro substituents.

Oxidative Transformations and N-Oxide Formation

The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation, often accomplished using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). While this compound is a secondary amine, its potential conversion to a tertiary amine through N-alkylation would create a substrate for N-oxidation.

For a related tertiary amine, N-(2,3-dichlorophenyl)-N,N-dimethylamine, oxidation would yield N-(2,3-dichlorophenyl)-N,N-dimethylamine N-oxide. This reaction involves the nucleophilic attack of the nitrogen atom on the oxidant. The presence of two electron-withdrawing chlorine atoms on the phenyl ring decreases the electron density on the nitrogen, making it less nucleophilic compared to a non-halogenated analogue. Consequently, more forcing reaction conditions may be required to achieve oxidation. Amine oxides are valuable synthetic intermediates and can be found in various biologically active molecules. wikipedia.orghmdb.ca The general transformation is illustrated below:

General Reaction for N-Oxide Formation:

(2,3-Cl₂C₆H₃)-N(CH₃)₂ + [O] → (2,3-Cl₂C₆H₃)-N⁺(O⁻)(CH₃)₂ Where [O] represents an oxygen source like H₂O₂ or m-CPBA.

The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen. chemicalbook.comtaylorandfrancis.com

Reduction Reactions and Product Diversification

Reduction reactions involving this compound can target either the aromatic ring or the carbon-chlorine bonds.

Catalytic Hydrogenation: Under forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium, the aromatic ring can be hydrogenated to yield N-(2,3-dichlorocyclohexyl)-N-methylamine. This transformation, however, requires significant energy input and is less common than dehalogenation. rsc.orgrsc.org

Reductive Dehalogenation: A more synthetically accessible transformation is the removal of the chlorine atoms via catalytic hydrogenation. This process, known as hydrodechlorination, is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source (e.g., H₂ gas, formic acid, or hydrazine). researchgate.net The reaction proceeds stepwise, likely forming N-(2-chlorophenyl)-N-methylamine as an intermediate before complete dehalogenation to N-methylaniline. The conditions for such reactions can be tuned to favor partial or complete dehalogenation. Studies on the related compound 2,3-dichloroaniline have demonstrated its complete and stoichiometric dechlorination to aniline by anaerobic microbial cultures, highlighting the susceptibility of these C-Cl bonds to reduction. nih.gov

Below is a table illustrating typical conditions for reductive dehalogenation on related substrates.

SubstrateCatalyst/ReagentSolventConditionsProductYield
2,3-DichloroanilineDehalobacter-rich culture (microbial)Aqueous mediumAnaerobic, ambient temp.AnilineStoichiometric
1,3-Dichloropropane[Ni(tetramethylcyclam)]Br₂ ComplexAqueous mediumElectrochemical reductionPropane98% dechlorination
3-Phenylpropionitrile10% Pd/C, H₂SO₄Dichloromethane/Water80 °C, 6 bar H₂3-Phenylpropylamineup to 20%

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the dichlorophenyl ring. The outcome of such reactions on this compound is determined by the directing effects of the existing substituents: the N-methylamino group (-NHCH₃) and the two chlorine atoms (-Cl).

Directing Effects:

The -NHCH₃ group is a powerful activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring.

The -Cl atoms are deactivating groups due to their strong inductive electron withdrawal but are also ortho, para-directors because of lone pair donation via resonance.

In this molecule, the positions ortho to the amine group are C2 and C6, and the para position is C4. The positions ortho to the chlorine at C2 is C3, and para is C5. The positions ortho to the chlorine at C3 is C4, and para is C6.

The combined influence of these groups directs incoming electrophiles. The powerful activating effect of the amine group is the dominant factor. The C2 and C3 positions are already substituted. Therefore, substitution is directed to the C4 (para to the amine) and C6 (ortho to the amine) positions. The C5 position is meta to the amine group and is therefore disfavored. Between C4 and C6, substitution at C4 is generally favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the bulky chlorine atom at C2.

Typical EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield N-(4-nitro-2,3-dichlorophenyl)-N-methylamine as the major product. However, the strongly acidic conditions can protonate the amine, converting it into a deactivating, meta-directing ammonium group, which complicates the reaction. researchgate.netccsnorway.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid would similarly favor substitution at the C4 position to yield N-(4-bromo-2,3-dichlorophenyl)-N-methylamine. ishihara-lab.netchemrxiv.org

Position on RingInfluence of -NHCH₃ GroupInfluence of -Cl at C2Influence of -Cl at C3Overall Predicted Reactivity
C4Para (strongly activating)MetaOrtho (directing)Most Favored
C5Meta (disfavored)Para (directing)MetaDisfavored
C6Ortho (strongly activating)Ortho (directing)Para (directing)Less Favored (steric hindrance)

Functionalization at the Amine Nitrogen

The nitrogen atom of the secondary amine in this compound is nucleophilic and possesses an acidic proton, allowing for a variety of functionalization reactions.

N-Acylation: The amine can be readily acylated by reacting it with acyl chlorides or anhydrides, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would produce the corresponding amide, N-acetyl-N-(2,3-dichlorophenyl)-N-methylamine. This reaction is generally rapid and high-yielding. libretexts.orgchemguide.co.uknih.govorientjchem.orgsemanticscholar.org

N-Alkylation: Introduction of a second alkyl group to form a tertiary amine can be achieved using alkylating agents such as alkyl halides (e.g., methyl iodide). nih.govrsc.org The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Using dimethyl carbonate represents a greener alternative to traditional alkylating agents. nih.govgoogle.com The product of methylation would be N-(2,3-dichlorophenyl)-N,N-dimethylamine.

Reaction TypeReagentBase/CatalystTypical Product
N-AcylationAcetyl Chloride (CH₃COCl)PyridineN-acetyl-N-(2,3-dichlorophenyl)-N-methylamine
N-AcylationAcetic Anhydride ((CH₃CO)₂O)None or mild acidN-acetyl-N-(2,3-dichlorophenyl)-N-methylamine
N-AlkylationMethyl Iodide (CH₃I)A non-nucleophilic base (e.g., K₂CO₃)N-(2,3-dichlorophenyl)-N,N-dimethylamine
N-Alkylation (Green)Dimethyl Carbonate ((CH₃O)₂CO)Cu-Zr bimetallic NPsN-(2,3-dichlorophenyl)-N,N-dimethylamine

Spectroscopic Characterization and Analytical Methodologies for N 2,3 Dichlorophenyl N Methylamine

Vibrational Spectroscopy Applications in Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying functional groups and providing a molecular fingerprint.

Infrared (IR) Spectroscopy Analysis

Raman Spectroscopy Techniques

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. A Raman spectrum of N-(2,3-dichlorophenyl)-N-methylamine would provide further insights into the molecular structure, especially the vibrations of the dichlorinated benzene (B151609) ring. As with IR spectroscopy, specific experimental Raman data for this compound could not be located in publicly accessible databases and literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the N-methyl protons and the protons on the dichlorinated aromatic ring. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 2,3-substitution pattern. Despite the utility of this technique, experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, have not been found in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show resonances for the methyl carbon and the six carbons of the dichlorophenyl group, with the carbon atoms attached to chlorine and nitrogen exhibiting characteristic chemical shifts. A search of scientific databases did not yield an experimental ¹³C NMR spectrum for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish connectivity between atoms. A COSY spectrum would show correlations between coupled protons, aiding in the assignment of the aromatic signals. An HMQC (or its more modern equivalent, the HSQC) spectrum would reveal one-bond correlations between protons and the carbon atoms they are attached to. These advanced analyses are indispensable for the unambiguous structural assignment of complex molecules. However, no published 2D NMR data for this compound could be located.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful tools in this regard.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound and its impurities. This capability is crucial for confirming the identity of this compound and for characterizing any unknown substances present in a sample. HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to separate complex mixtures before analysis.

The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS can unequivocally confirm its molecular formula by comparing the experimentally measured mass to the calculated theoretical mass.

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₇Cl₂N
Theoretical Monoisotopic Mass 174.9982 u
Measured Mass (Hypothetical) 174.9985 u
Mass Accuracy (Hypothetical) 1.7 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting smaller ions. In an MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and can be used to identify it conclusively.

The fragmentation pattern of this compound would be expected to show characteristic losses of the methyl group, chlorine atoms, and cleavage of the phenyl-nitrogen bond. By analyzing these fragmentation pathways, a detailed structural elucidation can be achieved.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
175.0 160.0 CH₃
175.0 140.0 Cl
175.0 105.0 Cl₂

This table contains predicted fragmentation patterns based on the structure of the molecule, as specific experimental MS/MS data is not available in the searched literature.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most commonly employed methods.

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light.

Table 3: Exemplary HPLC Method Parameters for Aromatic Amine Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table provides typical HPLC conditions suitable for the analysis of aromatic amines, based on general chromatographic principles.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile and stable for GC analysis. This method is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both retention time and mass spectral data, allowing for highly confident peak identification.

Table 4: Generic GC Conditions for Substituted Aniline (B41778) Analysis

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C

This table outlines general GC parameters that are often used for the analysis of similar compounds like substituted anilines.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is known for its fast and efficient separations and is considered a "green" technology due to the reduced use of organic solvents.

SFC can be applied to the analysis and purification of a wide range of compounds, including aromatic amines. For this compound, SFC could offer advantages in terms of speed and resolution, particularly for chiral separations if applicable. The use of modifiers, such as methanol, can be employed to elute more polar compounds.

Table 5: General SFC Parameters for Aromatic Compound Separation

Parameter Condition
Column Chiral or achiral stationary phase
Mobile Phase Supercritical CO₂ with a modifier (e.g., Methanol)
Temperature 40 °C
Back Pressure 150 bar

This table presents typical parameters for SFC, which could be adapted for the analysis of this compound.

Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation and identification of compounds in a mixture. aga-analytical.com.pl It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. aga-analytical.com.pl For a compound like this compound, which is a moderately polar secondary amine, TLC serves as a rapid and cost-effective method for monitoring reaction progress, determining purity, and selecting appropriate solvent systems for column chromatography. aga-analytical.com.pl

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides better separation efficiency, higher sensitivity, and improved resolution through the use of stationary phase plates with smaller particle sizes (5-6 μm) and thinner layers (100-200 μm). fishersci.com This enhancement leads to more compact sample spots and reduced band diffusion, allowing for more accurate quantitative analysis. fishersci.comiipseries.org HPTLC is particularly suitable for the quantification of impurities and for the validation of analytical methods in quality control settings.

The separation of this compound by TLC or HPTLC would depend on the selection of an appropriate mobile phase. Given its structure, a mixture of non-polar and polar solvents would be employed. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A hypothetical analysis using different solvent systems could yield varying Rf values as illustrated in the table below.

Table 1: Illustrative Rf Values for this compound in Various TLC/HPTLC Solvent Systems This table presents hypothetical data for illustrative purposes.

Solvent System (v/v) Stationary Phase Retention Factor (Rf)
Hexane:Ethyl Acetate (8:2) Silica Gel 60 F254 0.45
Toluene:Diethylamine (9:1) Silica Gel 60 F254 0.60
Dichloromethane:Methanol (9.5:0.5) Silica Gel 60 F254 0.52

Advanced Analytical Approaches and Quality Control

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge of the molecule, its size, and the viscosity of the buffer. Because this compound is a secondary amine, it can be protonated in acidic buffer solutions to form a positively charged cation. This charge allows it to be separated using Capillary Zone Electrophoresis (CZE), the most common mode of CE.

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced, and a high voltage is applied. The separation selectivity can be manipulated by altering the pH, ionic strength, or composition of the BGE. nih.gov For this compound, varying the buffer pH would directly impact its degree of ionization and thus its migration time, a critical parameter for identification and quantification.

Table 2: Illustrative Capillary Electrophoresis Parameters for this compound Analysis This table presents hypothetical data for illustrative purposes.

Parameter Condition Expected Outcome
Capillary Fused Silica (50 µm i.d., 60 cm length) Provides a surface for the electroosmotic flow.
Background Electrolyte 50 mM Phosphate Buffer Controls pH and conductivity.
pH of BGE 3.0 The compound is fully protonated (cationic). Migration is fast.
pH of BGE 7.0 Partial protonation. Migration is slower.
Applied Voltage 25 kV Drives the separation of ions.

Application of Reference Standards in Pharmaceutical Quality Assurance Research

In pharmaceutical quality assurance, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance or for calibrating analytical instruments. usp.org USP Reference Standards are recognized globally and support every stage of drug development and manufacturing. usp.org

This compound, while not an active pharmaceutical ingredient itself, could serve as a crucial reference standard in several contexts:

Impurity Standard: It may be an impurity or a degradation product in the synthesis of other pharmaceutical compounds. A certified reference standard would be essential for validating analytical methods designed to detect and quantify this specific impurity.

Metabolite Standard: If it is identified as a metabolite of a drug, its reference standard would be required for pharmacokinetic and toxicological studies.

Starting Material Standard: It could be a key starting material in a manufacturing process, requiring a reference standard to ensure the quality of the raw material before synthesis begins.

To be established as a reference standard, the material must undergo rigorous characterization to confirm its structure and purity.

Table 3: Typical Certificate of Analysis Parameters for a Chemical Reference Standard

Test Specification Purpose
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structure Confirms the chemical structure is correct.
Purity (HPLC/UPLC) ≥ 99.5% Quantifies the amount of the primary compound.
Impurity Profile Individual impurities ≤ 0.1% Identifies and quantifies any other substances present.
Water Content (Karl Fischer) ≤ 0.5% Measures the amount of water in the material.
Residual Solvents (GC-HS) Meets pharmacopeial limits Quantifies any remaining solvents from synthesis.

Nontargeted Metabolomics Approaches for Related Compounds

Nontargeted metabolomics is an analytical approach used to comprehensively measure all detectable small molecules (metabolites) in a biological sample. nih.gov This technique is instrumental in identifying biomarkers and understanding the metabolic pathways affected by a disease, drug, or environmental exposure. nih.gov The primary analytical platforms for these studies are high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.gov

If this compound or structurally similar compounds were part of a biological system under investigation (e.g., as a drug metabolite or an environmental contaminant), nontargeted metabolomics could be employed. The analysis would generate a large dataset of mass-to-charge ratios (m/z) and retention times. By comparing data from control and treated groups, it would be possible to identify features corresponding to the compound of interest and other related metabolites whose levels have changed, providing insights into its biological impact. nih.gov

Table 4: Illustrative Data from a Nontargeted Metabolomics Study Showing Related Compounds This table presents hypothetical data for illustrative purposes.

Compound ID Retention Time (min) m/z (Positive Mode) Fold Change (Treated vs. Control) Putative Identification
Met_001 4.82 190.0185 [M+H]⁺ 15.2 This compound
Met_002 4.51 176.0028 [M+H]⁺ 8.7 2,3-dichloro-N-methylaniline
Met_003 5.15 206.0134 [M+H]⁺ 4.1 Hydroxylated this compound

Statistical Analysis of Analytical Data (e.g., Principal Component Analysis, Orthogonal Partial Least-Squares Discriminant Analysis)

The large and complex datasets generated by modern analytical techniques, particularly nontargeted metabolomics, require advanced statistical methods for interpretation. Principal Component Analysis (PCA) and Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) are two such multivariate statistical techniques.

Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of a dataset while retaining most of the variation. researchgate.net It transforms the data into a new set of variables (principal components) to visualize trends, patterns, and outliers in the data without prior knowledge of the sample classes. nih.gov

Orthogonal Partial Least-Squares Discriminant Analysis (OPLS-DA) is a supervised method used to model the relationship between a descriptor matrix (e.g., metabolite concentrations) and a response variable (e.g., control vs. treated group). nih.gov It is particularly effective at separating variation in the data that is correlated to the class distinction from uncorrelated variation, thereby improving the interpretation of which variables are most important for group separation. researchgate.netresearchgate.net

In the context of analyzing this compound and its related compounds, these statistical tools could be used to differentiate between biological samples exposed to the compound and control samples, and to identify the specific metabolites that contribute most significantly to this differentiation.

Table 5: Illustrative Input Data Matrix for Statistical Analysis This table presents hypothetical data for illustrative purposes, showing normalized peak areas of identified compounds.

Sample ID Group This compound 2,3-dichloro-N-methylaniline Hydroxylated Metabolite
CTRL_01 Control 0 0 0
CTRL_02 Control 0 0 0
TRTD_01 Treated 15.2 8.7 4.1

Computational and Theoretical Investigations of N 2,3 Dichlorophenyl N Methylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(2,3-dichlorophenyl)-N-methylamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry (bond lengths, bond angles, and dihedral angles). Following geometric optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (hyperconjugative interactions) between filled donor orbitals and empty acceptor orbitals. This analysis helps to understand the stabilization energy associated with these interactions, providing insight into intramolecular charge transfer, bond strengths, and the delocalization of electron density. For the target molecule, NBO analysis would quantify the interactions between the lone pair electrons on the nitrogen atom, the pi-orbitals of the dichlorophenyl ring, and various bonding and anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic reactions, highlighting the electron-rich nitrogen atom and potentially electron-deficient regions on the aromatic ring influenced by the chlorine atoms.

Thermodynamic Property Calculations at Varying Temperatures

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and heat capacity, at different temperatures. These calculations are typically based on the vibrational frequencies obtained from DFT. This information is valuable for understanding the molecule's stability and behavior under varying thermal conditions. For this compound, these calculations would provide a theoretical basis for its thermodynamic behavior.

Prediction of Electronic Properties: Ionization Energy, Electron Affinity, Chemical Potential, Global Hardness, and Electrophilicity

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential interactions within a biological system. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful avenue for predicting these characteristics. For this compound, these properties are largely dictated by the interplay between the electron-withdrawing chloro-substituents and the electronic nature of the N-methylamino group attached to the aromatic ring.

Ionization Energy (I): This is the minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization energy suggests the molecule is more easily oxidized.

Electron Affinity (A): This is the energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept an electron.

Chemical Potential (μ): This property measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule has a small energy gap and is more reactive. It is calculated as: η = (ELUMO - EHOMO) / 2.

Electrophilicity (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is a function of the chemical potential and global hardness: ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electron acceptor.

The table below summarizes these key electronic properties and their theoretical basis.

PropertySymbolFormulaSignificance
Ionization EnergyII ≈ -EHOMOEnergy needed to remove an electron; indicates susceptibility to oxidation.
Electron AffinityAA ≈ -ELUMOEnergy released upon gaining an electron; indicates susceptibility to reduction.
Chemical Potentialµµ = (EHOMO + ELUMO) / 2Tendency of electrons to escape; related to electronegativity.
Global Hardnessηη = (ELUMO - EHOMO) / 2Resistance to deformation of the electron cloud; indicates chemical stability and reactivity.
Electrophilicityωω = µ² / (2η)Capacity to accept electrons; measures electrophilic character.

For this compound, the two chlorine atoms on the phenyl ring act as strong electron-withdrawing groups, which would be expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted N-methylaniline. This would generally lead to a higher ionization energy and electron affinity. The N-methylamino group, conversely, can donate electron density to the ring, which would raise the HOMO energy. The final electronic properties are a result of the balance between these opposing electronic effects, influenced by the specific substitution pattern on the aromatic ring.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

In silico methods are crucial in modern medicinal chemistry and toxicology for predicting the biological activity of molecules based on their structure, thereby reducing the need for extensive experimental testing. europa.eu For compounds like this compound, these approaches can help elucidate potential biological targets, predict efficacy, or estimate toxicity. nih.gov Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are central to these computational efforts. nih.gov

SAR explores the relationship between a molecule's two- or three-dimensional structure and its biological activity. QSAR modeling takes this a step further by creating mathematical models that correlate chemical structure with a specific activity, such as enzyme inhibition or cytotoxicity. nih.govunc.edu These models are built using a set of known compounds (a training set) and then used to predict the activity of new or untested molecules.

For the class of aniline (B41778) and N-aryl amine derivatives, to which this compound belongs, QSAR and other in silico techniques have been widely applied. stmjournals.commdpi.com Studies often use a variety of molecular descriptors to build predictive models:

Electronic Descriptors: Parameters such as dipole moment, partial atomic charges, and HOMO/LUMO energies (as discussed in the previous section) are used to quantify the electronic aspects of the molecule that can govern interactions with biological targets. nih.gov

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area). For this compound, the positioning of the two chlorine atoms creates a specific steric profile that can influence how it fits into a protein's binding pocket.

Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the octanol-water partition coefficient), is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Molecular docking is another powerful in silico tool used in SAR. jusst.org This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. researchgate.nete-journals.in For this compound, docking studies could be used to investigate its potential binding mode within the active site of various enzymes, helping to rationalize observed activities or to screen for new potential targets. The interactions identified, such as hydrogen bonds or hydrophobic interactions, provide critical insights for designing more potent or selective derivatives. nih.gov Given that dichlorophenyl groups are present in compounds studied for various biological activities, including cytotoxicity against cancer cell lines, it is plausible that SAR and docking studies of this compound could be valuable in fields like oncology or environmental toxicology. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dichlorophenyl)-N-methylamine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling 2,3-dichloroaniline with methylating agents (e.g., methyl iodide) under basic conditions. Key steps include:

  • Sulfonation or direct alkylation : Sulfonation of 2,3-dichloroaniline using chlorosulfonic acid, followed by methylation ().
  • Base selection : Triethylamine or NaHCO₃ is critical for deprotonation and minimizing side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency ().
    Yield improvements (up to 75–85%) are achieved by controlling temperature (60–80°C) and reagent stoichiometry (1:1.2 amine:methylating agent) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl group integration (~δ 2.8–3.2 ppm for N–CH₃) and aromatic protons (δ 6.8–7.5 ppm) ().
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 205.02 for C₇H₇Cl₂N).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) ().

Advanced Research Questions

Q. How does this compound interact with dopamine receptors, and what experimental designs are used to study its binding affinity?

Methodological Answer: This compound’s piperazine derivatives (e.g., N-(2,3-dichlorophenyl)piperazine-d8) are used in radioligand binding assays for dopamine D3 receptors:

  • Competitive binding assays : Tritiated ligands (e.g., [³H]7-OH-DPAT) compete with the compound on transfected HEK-293 cells.
  • IC₅₀ determination : Dose-response curves quantify inhibition constants (Ki = 2–10 nM for D3 selectivity) ().
  • Deuterated analogs : Deuterium incorporation (e.g., piperazine-d8) enhances metabolic stability for in vivo PET imaging studies .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound derivatives?

Methodological Answer: Discrepancies arise from:

  • Reagent purity : Impure 2,3-dichloroaniline (≥99% required) reduces yields.
  • Reaction monitoring : Use TLC (silica gel, hexane:EtOAc 4:1) or in situ IR to track intermediate formation.
  • Byproduct analysis : GC-MS identifies chlorinated byproducts (e.g., dichloro-N-methylaniline isomers), mitigated by slow reagent addition ().

Q. How can computational methods predict the metabolic pathways of this compound in preclinical studies?

Methodological Answer:

  • In silico tools : Software like Schrödinger’s ADMET Predictor or MetaSite models Phase I/II metabolism.
  • CYP450 interactions : Docking simulations (AutoDock Vina) predict oxidation sites (e.g., methyl group demethylation).
  • Validation : Microsomal assays (human liver microsomes + NADPH) confirm predicted metabolites via LC-MS/MS ().

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

  • Challenge : Co-elution of structurally similar impurities (e.g., dichloro isomers) in HPLC.
  • Solution : Use UPLC with a C18 column (1.7 µm particles) and gradient elution (acetonitrile:water + 0.1% formic acid) for baseline separation ().

Q. How do researchers optimize reaction scalability for multi-gram synthesis of this compound derivatives?

Methodological Answer:

  • Flow chemistry : Continuous-flow reactors reduce exothermic risks during methylation.
  • Catalyst recycling : Immobilized bases (e.g., polymer-supported Et₃N) lower costs in large-scale runs ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.